3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features both sulfonamide and oxadiazole moieties. These functional groups are known for their diverse biological activities and are often incorporated into pharmaceutical and agrochemical agents.
Preparation Methods
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the esterification of 4-chlorobenzoic acid, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring . The sulfonamide group is then introduced through the reaction of the oxadiazole intermediate with sulfonyl chloride under nucleophilic substitution conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially yielding amine or thiol derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups targeted.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like carbonic anhydrase, while the oxadiazole ring can interact with nucleic acids and proteins, disrupting their normal function . These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar compounds include other sulfonamide and oxadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-(4-fluorophenyl)-1,3,4-oxadiazole-2-amine: Studied for its antibacterial properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O4S/c18-12-3-7-14(8-4-12)27(24,25)10-9-15(23)20-17-22-21-16(26-17)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPIOPZYJYALQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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